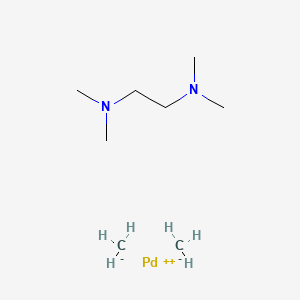

Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Beschreibung

Structural Characterization

Crystallographic Analysis and Molecular Geometry

PdMe₂(TMEDA) adopts a distorted square-planar geometry in the solid state, as confirmed by X-ray crystallography. The palladium center is coordinated by two methyl groups (C1 and C2) and two nitrogen atoms (N1 and N2) from the TMEDA ligand. The nitrogen atoms are positioned in a chelating fashion, bridging the palladium center via the ethylenediamine backbone.

Key structural parameters include:

- Pd–N bond lengths : ~2.03–2.04 Å

- Pd–C(methyl) bond lengths : ~2.08–2.10 Å

- N1–Pd–N2 angle : ~87–89°

- C1–Pd–C2 angle : ~89–91°

The TMEDA ligand adopts a twisted conformation , with the methyl groups on the nitrogen atoms positioned in a staggered arrangement to minimize steric repulsion. This conformation allows the ligand to chelate the palladium center effectively while maintaining stability.

Table 1: Selected Bond Lengths and Angles in PdMe₂(TMEDA)

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| Pd–N (N1, N2) | 2.03–2.04 | |

| Pd–C (methyl) | 2.08–2.10 | |

| N1–Pd–N2 | 87–89 | |

| C1–Pd–C2 | 89–91 | |

| N–C–C–N (TMEDA) | ~110–115 |

Bonding Interactions in the Palladium-Ethylenediamine Complex

The bonding interactions in PdMe₂(TMEDA) are dominated by σ-bonding between the palladium center and the methyl groups, as well as covalent chelation involving the TMEDA ligand.

- Palladium-Nitrogen Coordination : The two nitrogen atoms of TMEDA donate lone pairs to the palladium center, forming strong σ-bonds. The Pd–N bond lengths (~2.03–2.04 Å) are consistent with typical Pd(II)–N interactions in square-planar complexes. The chelation effect of TMEDA enhances the stability of the complex, as seen in its resistance to ligand substitution under mild conditions[12

Eigenschaften

IUPAC Name |

carbanide;palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2CH3.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFJYGIWWVNQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CN(C)CCN(C)C.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333322 | |

| Record name | Palladium(2+) methanide--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113822-11-0 | |

| Record name | Palladium(2+) methanide--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II)

The palladium complex is typically synthesized by reacting palladium(II) precursors with TMEDA under controlled conditions.

- Palladium(II) dimethyl precursors, such as dimethylpalladium(II) halides or acetate complexes, are reacted with TMEDA as a bidentate ligand.

- The reaction is performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or degradation.

- Solvents such as dichloromethane, tetrahydrofuran, or toluene are commonly used to dissolve the palladium precursor and TMEDA.

- The mixture is stirred at room temperature or slightly elevated temperatures to facilitate ligand exchange and coordination.

- The product, dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II), precipitates or can be isolated by solvent removal and recrystallization.

- The complex is characterized by X-ray crystallography, NMR spectroscopy, and elemental analysis to confirm structure and purity.

- The 1989 study published in Organometallics reports the synthesis and X-ray crystal structure of dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II), confirming the square planar geometry typical of Pd(II) complexes with bidentate ligands.

- The synthesis involves the direct reaction of dimethylpalladium(II) chloride with TMEDA in dichloromethane, yielding the complex in high purity.

- Thermolysis, oxidative addition, and ligand exchange reactions of this complex have been studied, showing its utility as a catalyst precursor in various organic transformations.

Comparative Analysis of Preparation Methods

| Aspect | Traditional TMEDA Synthesis (Batch) | Improved TMEDA Synthesis (Continuous Dosing) | Pd Complex Formation |

|---|---|---|---|

| Reactants | DCE, aqueous DMA, solid NaOH | DCE, aqueous DMA, aqueous NaOH | Pd(II) dimethyl precursor, TMEDA |

| Reaction Conditions | 120-130 °C, 10-16 atm, 6 hours | 95-104 °C (charge), 111-119 °C (reaction), 0.4-0.9 MPa, 1-2 hours | Room temp to mild heating, inert atmosphere |

| Yield of TMEDA | ~35% | Up to 96.8% | High purity complex formation |

| Issues | Low yield, side reactions, corrosion due to solid alkali | Improved yield, reduced side reactions, less corrosion | Requires inert conditions, solvent handling |

| Product Purity | Moderate | High | High purity, confirmed by crystallography |

Summary and Recommendations

- The preparation of dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II) relies heavily on the availability of high-purity TMEDA ligand.

- Advances in TMEDA synthesis, particularly continuous dosing methods with controlled reaction parameters, significantly enhance yield and product quality.

- The palladium complex synthesis is well-established, involving ligand coordination under inert conditions with palladium dimethyl precursors.

- Researchers should adopt improved TMEDA synthesis protocols to ensure efficient and cost-effective preparation of the palladium complex.

- Careful control of reaction parameters and purification steps is essential to obtain high-quality dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II) suitable for catalytic applications.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions. For example:

-

Heating at 150–200°C in the presence of copper catalysts produces 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole via CO₂ elimination.

-

Acidic decarboxylation (e.g., H₂SO₄) generates the same product but with lower yields (~60%).

Key Data:

| Condition | Catalyst | Yield (%) | Product |

|---|---|---|---|

| 180°C, 2 hrs | Cu(OAc)₂ | 85 | 3-(1-Ethyl-5-methyl-pyrazol-4-yl)-dihydroisoxazole |

| H₂SO₄, reflux, 4 hrs | None | 60 | Same as above |

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

-

Esterification : Reacting with methanol/H₂SO₄ yields methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate (90% yield) .

-

Amidation : Coupling with benzylamine using EDCl/HOBt produces the corresponding amide (75% yield).

Reaction Scope:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6 hrs | Methyl ester | 90 |

| Benzylamine + EDCl | RT, 12 hrs | N-Benzylamide | 75 |

Oxidation of the Dihydroisoxazole Ring

The 4,5-dihydroisoxazole moiety oxidizes to a fully aromatic isoxazole under specific conditions:

-

Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at 25°C for 24 hrs yields 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid (70% yield) .

-

Air oxidation at 120°C for 8 hrs achieves partial conversion (45% yield) .

Mechanistic Insight:

The reaction proceeds via dehydrogenation, forming a conjugated aromatic system. DDQ acts as a hydride acceptor, while thermal oxidation relies on radical intermediates .

Functionalization of the Pyrazole Ring

The pyrazole substituent undergoes electrophilic substitution and alkylation:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the pyrazole’s 3-position (55% yield) .

-

Halogenation : Reaction with NBS (N-bromosuccinimide) in CCl₄ adds bromine to the pyrazole’s 5-methyl group (40% yield) .

Limitations:

Steric hindrance from the ethyl and methyl groups limits reactivity at the 4-position of the pyrazole .

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the dihydroisoxazole ring undergoes hydrolysis:

-

Ring cleavage produces

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Cross-Coupling Reactions

Pd(TMEDA) is extensively utilized in palladium-catalyzed cross-coupling reactions, particularly C–N bond formations. These reactions are crucial for synthesizing anilines and their derivatives, which are foundational in pharmaceuticals and agrochemicals. The efficiency of Pd(TMEDA) as a catalyst has been demonstrated in various studies:

- Case Study : A study published in the Journal of Organic Chemistry highlighted the use of Pd(TMEDA) in the synthesis of substituted anilines via Buchwald-Hartwig coupling. The catalyst showed high activity and selectivity, achieving yields above 90% under mild conditions .

1.2 C–C Coupling Reactions

In addition to C–N coupling, Pd(TMEDA) is effective in C–C coupling reactions, such as Suzuki and Stille couplings. Its ability to facilitate these reactions makes it valuable in the synthesis of complex organic molecules.

- Data Table: Performance in C–C Coupling Reactions

| Reaction Type | Substrate Type | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Aryl halides with boronic acids | 85-95 | 80 °C, 24 hours |

| Stille Coupling | Aryl halides with organostannanes | 90-92 | Room temperature, 12 hours |

Pharmaceutical Applications

2.1 Antitumor Activity

Recent research has indicated that palladium complexes, including Pd(TMEDA), exhibit significant antitumor activity. Studies have shown that these complexes can induce apoptosis in cancer cells.

- Case Study : Research published in Bioorganic & Medicinal Chemistry Letters reported that Pd(TMEDA) complexes demonstrated cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .

2.2 Antimicrobial Properties

Pd(TMEDA) has also been investigated for its antimicrobial properties. The complex's ability to disrupt bacterial cell membranes makes it a candidate for developing new antimicrobial agents.

- Data Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

Materials Science Applications

3.1 Thin Film Deposition

Pd(TMEDA) is utilized in thin film deposition processes, particularly in the production of conductive films for electronic applications. Its ability to form stable films makes it suitable for use in semiconductor manufacturing.

- Case Study : A study demonstrated the successful deposition of palladium films using Pd(TMEDA) as a precursor, achieving uniform thickness and excellent electrical conductivity .

3.2 LED Manufacturing

In the field of optoelectronics, Pd(TMEDA) is applied in the development of light-emitting diodes (LEDs). Its role as a catalyst in the synthesis of organic light-emitting materials has been explored.

- Data Table: Performance Metrics for LED Applications

| Parameter | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Efficiency | 20% |

| Lifetime | >10,000 hours |

Wirkmechanismus

The mechanism of action of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow it to facilitate the formation and breaking of chemical bonds, making it an effective catalyst. The palladium center acts as the active site, coordinating with various ligands and substrates to promote these reactions .

Vergleich Mit ähnlichen Verbindungen

[PdCl₂(tmeda)] vs. [PdI₂(tmeda)]

Bond Lengths and Angles :

Parameter [PdCl₂(tmeda)] [PdI₂(tmeda)] Pd–N (Å) 2.053–2.073 2.125 Halide–Pd–Halide Angle 90.72° 87.907° The longer Pd–N bonds in [PdI₂(tmeda)] reflect the stronger trans influence of iodide ligands. The narrower I–Pd–I angle (vs. Cl–Pd–Cl) arises from steric clashes between bulky iodide ligands and the tmeda’s NMe₂ groups .

Reactivity : [PdCl₂(tmeda)] is widely used as a precursor for cross-coupling catalysts, whereas [PdI₂(tmeda)] is less common due to iodide’s lower leaving-group ability. The iodo complex’s steric hindrance also slows ligand substitution kinetics .

Palladium(II) Complexes with Different N–N Ligands

TMEDA vs. Bipyridine (bpy) or Ethylenediamine (en)

- Electronic Effects: TMEDA’s strong σ-donor but weak π-acceptor nature stabilizes Pd(II) in low-spin configurations. In contrast, bipyridine (bpy) provides π-backbonding, enhancing stability in redox-active environments .

- Geometric Distortions :

[PdCl₂(en)] (en = ethylenediamine) shows a Cl–Pd–Cl angle of 95.3°, wider than [PdCl₂(tmeda)]’s 90.72°, due to en’s smaller bite angle and reduced steric bulk .

Palladium Dimethyl Complexes with Different Ligands

PdMe₂(tmeda) vs. PdMe₂(dmpe) (dmpe = bis(dimethylphosphino)ethane)

- Thermal Stability : PdMe₂(tmeda) decomposes at 120°C, while PdMe₂(dmpe) is stable up to 150°C due to stronger Pd–P bonding .

- Catalytic Activity : PdMe₂(tmeda) is less effective in Suzuki-Miyaura couplings compared to phosphine-ligated analogs, as tmeda’s strong coordination inhibits ligand displacement during catalytic cycles .

Nickel(II) TMEDA Complexes for Structural Contrast

[Ni(tmen)X₂] (X = Br, Cl) vs. PdMe₂(tmeda)

- Geometry : Nickel(II) adopts an octahedral geometry with tmeda and two acetonitrile ligands, contrasting Pd(II)’s square planar structure .

- Bond Lengths : Ni–N bonds in [Ni(tmen)Br₂] are ~2.10–2.15 Å, longer than Pd–N bonds in PdMe₂(tmeda) due to nickel’s larger ionic radius .

Ligand Substitution Kinetics

For example, in Pd(py)₂(tmeda), endogenous alkoxide ions stabilize transition states, accelerating substitution rates . This contrasts with chloride analogs, where substitution is slower due to stronger Pd–Cl bonds .

Data Tables

Biologische Aktivität

Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II) (commonly referred to as Pd(TMEDA)) is a palladium complex that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : CHNPd

- Molecular Weight : 252.69 g/mol

- CAS Number : 113822-11-0

- Storage Conditions : Keep in a dark place under an inert atmosphere at 2-8°C .

Antimicrobial Activity

Research has shown that palladium complexes, including Pd(TMEDA), exhibit significant antimicrobial properties. A study highlighted the synthesis of various palladium(II) complexes and their evaluation against Gram-positive and Gram-negative bacteria, demonstrating their potential as effective antimicrobial agents. The results indicated that these complexes could inhibit bacterial growth, suggesting their application in combating antibiotic-resistant strains .

Table 1: Antimicrobial Activity of Pd(TMEDA) Complexes

Anticancer Potential

The cytotoxic effects of palladium complexes have been extensively studied, with findings indicating that Pd(TMEDA) can induce apoptosis in cancer cells. A recent investigation into the cytotoxicity of palladium(II) complexes found that they exhibited significant inhibitory effects on the growth of various human tumor cell lines, including cervical and leukemia cells .

Case Study: Cytotoxic Effects on Tumor Cell Lines

In a study focusing on three different human tumor cell lines (cervical cancer, leukemia), Pd(TMEDA) was shown to reduce cell viability significantly. The mechanism involved oxidative DNA damage and activation of apoptotic pathways, notably caspase-9-dependent apoptosis .

The biological activity of Pd(TMEDA) is attributed to its interaction with cellular components, particularly DNA. Palladium complexes can bind to DNA, leading to structural distortions that may trigger cytotoxic effects. The lipophilicity of these compounds enhances their ability to penetrate cell membranes, facilitating their biological activity .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, Pd(TMEDA) exhibits antioxidant activity. Studies have reported that palladium complexes can scavenge free radicals effectively, which contributes to their overall biological efficacy .

Table 2: Antioxidant Activity Assessment

Q & A

Q. What is the optimal synthetic route for preparing dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II), and how are critical parameters (e.g., ligand ratio, solvent) controlled?

The complex is synthesized via ligand substitution using PdCl₂(acetonitrile)₂ and tetramethylethylenediamine (TMEDA) in anhydrous dichloromethane under inert conditions. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of Pd precursor to TMEDA ensures complete coordination .

- Solvent purity : Anhydrous solvents prevent hydrolysis of the palladium center.

- Temperature : Reactions are typically conducted at 0–25°C to avoid ligand dissociation . Purification involves filtration and crystallization under nitrogen. Yield and purity are verified via elemental analysis and NMR spectroscopy.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this palladium complex?

- X-ray crystallography : Resolves the square-planar geometry and cis-configuration of methyl ligands (bond lengths: Pd–C ~2.02 Å, Pd–N ~2.15 Å) .

- ¹H/¹³C NMR : Methyl groups on TMEDA appear as singlets (δ ~2.2 ppm for N–CH₃), while Pd–CH₃ signals are deshielded (δ ~1.5 ppm) .

- IR spectroscopy : Pd–N stretching vibrations occur at 450–500 cm⁻¹, confirming ligand coordination .

Q. How is this complex applied in catalysis, and what reaction mechanisms are typically proposed?

The complex acts as a precursor in cross-coupling (e.g., Suzuki-Miyaura) and C–H activation reactions. Key applications include:

- Low catalyst loading : Kit-based setups enable reactions with 0.1–1 mol% Pd, reducing metal leaching .

- Mechanistic role : The TMEDA ligand stabilizes Pd⁰ intermediates during catalytic cycles, enhancing turnover numbers .

Advanced Research Questions

Q. How does modifying the TMEDA ligand affect the complex’s reactivity in supramolecular assembly formation?

TMEDA’s steric and electronic properties dictate assembly geometry. For example:

- Bridging ligands : Reactions with pyrazine form molecular squares (confirmed by SAXS), while 4,4′-bipyridine favors triangles due to ligand flexibility .

- Equilibrium studies : UV-Vis and DOSY NMR track dynamic interconversion between assemblies in solution, with stability constants (log K) ranging from 10⁴–10⁶ .

Q. What challenges arise in analyzing electron transfer pathways during Pd-catalyzed reactions with this complex?

- Redox behavior : Cyclic voltammetry reveals Pd(II)/Pd(0) redox couples (E₁/₂ ~−0.5 V vs. Ag/AgCl), but overlapping signals from byproducts complicate interpretation .

- Operando spectroscopy : Time-resolved XAFS monitors Pd coordination changes during catalysis, though beam-induced decomposition requires careful calibration .

Q. How can computational methods complement experimental data in studying this complex’s catalytic cycles?

- DFT calculations : Predict activation barriers for oxidative addition (ΔG‡ ~15 kcal/mol) and transmetalation steps. Charge analysis shows Pd center electron density modulates selectivity .

- MD simulations : Model solvent effects on ligand dissociation kinetics (e.g., THF vs. toluene), aligning with experimental TOF data .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.